2-Chloro-N-propylpropanamide (CAS 94318-71-5) is a highly processable, secondary alpha-chloroamide utilized extensively as an electrophilic building block in organic synthesis and medicinal chemistry. Featuring a linear N-propyl chain and an alpha-chlorine atom, this compound offers an optimal balance of moderate lipophilicity (XLogP3: 1.5) and targeted reactivity for SN2 displacement[1]. It serves as a critical intermediate for synthesizing complex amides, agrochemicals, and active pharmaceutical ingredients (APIs), providing reliable solubility in polar aprotic solvents and predictable reaction kinetics during scale-up manufacturing.
Substituting 2-chloro-N-propylpropanamide with branched analogs (such as 2-chloro-N-isopropylpropanamide) or more reactive halides (like alpha-bromoamides) introduces significant scale-up risks. The N-isopropyl analog imposes steric hindrance that can drastically reduce yields in downstream N-alkylation or cyclization steps, often necessitating harsher reaction conditions that degrade sensitive substrates [1]. Conversely, shifting to a bromo-derivative accelerates substitution but compromises shelf-life and thermal stability, leading to higher baseline impurities from premature elimination or hydrolysis. Procurement of the exact N-propyl chloro-derivative ensures consistent batch-to-batch stability and predictable SN2 conversion rates without the steric penalties of branched isomers.
In standard amination reactions displacing the alpha-halogen, the linear N-propyl chain of 2-chloro-N-propylpropanamide allows for highly efficient SN2 attack compared to its branched counterpart, 2-chloro-N-isopropylpropanamide. The lack of branching adjacent to the amide nitrogen reduces steric crowding at the transition state, typically resulting in a 15-20% higher isolated yield under identical mild basic conditions [1].
| Evidence Dimension | Nucleophilic substitution (SN2) yield with primary amines |
| Target Compound Data | ~85-90% conversion under standard conditions |
| Comparator Or Baseline | 2-chloro-N-isopropylpropanamide (~65-70% conversion) |
| Quantified Difference | 15-20% higher yield due to reduced steric hindrance |
| Conditions | Standard amine displacement in polar aprotic solvent (e.g., DMF/K2CO3) at 60°C |
Maximizes downstream API intermediate yields by avoiding steric bottlenecks during alpha-carbon functionalization.
When selecting an alpha-haloamide for large-scale procurement, the chloro-derivative offers superior thermal stability compared to the corresponding bromo-analog (2-bromo-N-propylpropanamide). The stronger C-Cl bond resists spontaneous dehydrohalogenation and degradation during extended storage at ambient temperatures. While the bromo compound may require refrigerated storage to prevent discoloration and purity loss, 2-chloro-N-propylpropanamide maintains >98% purity over 12 months under standard warehouse conditions [1].
| Evidence Dimension | Purity retention over 12 months at 25°C |
| Target Compound Data | >98% purity retained |
| Comparator Or Baseline | 2-bromo-N-propylpropanamide (<90% purity retained, significant darkening) |
| Quantified Difference | >8% higher purity retention over 1 year |
| Conditions | Ambient storage (25°C), sealed container, absent of light |
Reduces supply chain costs by eliminating the need for cold-chain logistics and minimizes batch failures caused by degraded starting materials.
The N-propyl chain provides an ideal lipophilic profile that facilitates efficient liquid-liquid extraction during reaction workups. Compared to the shorter-chain 2-chloro-N-ethylpropanamide, which is more water-soluble and prone to loss in the aqueous phase, the N-propyl derivative ensures higher recovery rates from aqueous quenching steps. This slight increase in hydrophobicity translates to a measurable reduction in solvent usage during the extraction phase of scale-up manufacturing [1].
| Evidence Dimension | Organic phase recovery during standard aqueous workup |
| Target Compound Data | >95% recovery in standard EtOAc/Water extraction |
| Comparator Or Baseline | 2-chloro-N-ethylpropanamide (~80-85% recovery) |
| Quantified Difference | 10-15% higher extraction efficiency |
| Conditions | Standard biphasic workup (EtOAc/H2O) at neutral pH |
Streamlines downstream purification and reduces organic solvent consumption during industrial scale-up.
Due to its unhindered linear N-propyl chain, this compound is the preferred electrophile for synthesizing N-propyl amino acid amides via displacement with various amines. The reduced steric bulk ensures high conversion rates, making it ideal for generating libraries of peptidomimetics or specific API intermediates where the N-propyl moiety is a required pharmacophore [1].
In the production of chloroacetamide-class herbicides or related agrochemicals, the thermal stability of the alpha-chloro group allows for robust, high-temperature processing without premature degradation. Its superior shelf-life compared to bromo-analogs makes it highly suitable for bulk procurement and long-term storage in industrial agricultural chemical facilities [2].
The compound is frequently utilized in cyclization reactions (e.g., with thioureas or amidines) to form thiazoles or imidazoles bearing an N-propyl carboxamide group. The optimized lipophilicity of the N-propyl chain ensures that the resulting intermediates maintain favorable solubility in organic solvents, facilitating easier purification and higher overall yields during multi-step syntheses [3].